Thalidomide-O-PEG5-propargyl
Description
Thalidomide-O-PEG5-propargyl is a synthetic derivative of thalidomide, modified with a polyethylene glycol (PEG) spacer (5 ethylene oxide units) and a terminal propargyl group. This compound is designed for applications in targeted protein degradation (e.g., PROTACs) and bioconjugation via click chemistry. The PEG spacer enhances aqueous solubility and reduces steric hindrance during molecular interactions, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for precise conjugation to azide-functionalized molecules .
Properties
Molecular Formula |
C26H32N2O10 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C26H32N2O10/c1-2-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-21-5-3-4-19-23(21)26(32)28(25(19)31)20-6-7-22(29)27-24(20)30/h1,3-5,20H,6-18H2,(H,27,29,30) |
InChI Key |
BQRKTGOUTKDSJA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG5-propargyl typically involves the conjugation of thalidomide with a PEG chain and a propargyl group The process begins with the activation of the PEG chain, followed by its attachment to thalidomide through a series of chemical reactionsCommon reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as copper(I) iodide for click chemistry reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG5-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The propargyl group allows for substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Copper(I) iodide as a catalyst in click chemistry reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized PEG derivatives, while substitution reactions can result in various conjugates with different biomolecules .
Scientific Research Applications
Thalidomide-O-PEG5-propargyl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG5-propargyl involves its interaction with specific molecular targets. Thalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. The PEG chain enhances the solubility and stability of the compound, while the propargyl group allows for further functionalization and targeting .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The primary differences among thalidomide-PEG-propargyl derivatives lie in:
- PEG chain length (e.g., PEG2, PEG4, PEG5).
- Linkage type (ether [-O-] vs. amido [-NH-CO-]).
- Terminal functional groups (propargyl, azide, NHS ester).
Table 1: Structural Comparison of Selected Thalidomide-PEG-Propargyl Derivatives
Functional Differences
Solubility and Stability
- PEG5 vs. Shorter Chains : Longer PEG chains (e.g., PEG5) improve aqueous solubility compared to PEG2 or PEG4 derivatives, critical for in vivo applications. However, excessive PEGylation may reduce cell permeability .
- Amido vs. Ether Linkages : Amido-linked derivatives (e.g., Thalidomide-O-amido-PEG4-propargyl) exhibit higher hydrolytic stability under physiological conditions than ether-linked counterparts, which are prone to oxidation .
Bioactivity in PROTACs
Click Chemistry Efficiency
PROTAC Performance
Pricing and Availability
- Thalidomide-O-PEG2-propargyl (CAS 2098487-52-4) is priced at ~¥3,499/100 mg, while PEG4 and PEG5 derivatives are 20–30% more expensive due to complex synthesis .
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